H5 Enzyme Activity: BGSN3 vs. BGN3 IC50 Comparison
BGSN3 demonstrates quantifiable activity as a substrate for the engineered H5 enzyme, with a reported IC50 value of 10 μM [1]. A direct comparator, BGN3 (which lacks the extended linker of BGSN3), exhibits an IC50 of 27.6 μM against H5 under comparable assay conditions [1]. This indicates that the linker extension in BGSN3 improves apparent substrate affinity by approximately 2.76-fold relative to BGN3, suggesting more efficient recognition and processing by the H5 enzyme active site [1].
| Evidence Dimension | IC50 (Enzyme Inhibition / Substrate Activity) |
|---|---|
| Target Compound Data | 10 μM (H5 enzyme) |
| Comparator Or Baseline | BGN3: 27.6 μM (H5 enzyme) |
| Quantified Difference | 2.76-fold lower IC50 (improved apparent affinity) |
| Conditions | In vitro enzymatic assay measuring H5 activity |
Why This Matters
For scientists procuring SNAP-tag substrates, a 2.76-fold difference in apparent affinity translates directly to reduced reagent consumption and improved signal-to-noise in labeling experiments, making BGSN3 the more cost-effective and technically robust choice for protocols requiring H5 or similar engineered tags.
- [1] Merlo R, Caprioglio D, Cillo M, Valenti A, Mattossovich R, Morrone C, Massarotti A, Rossi F, Miggiano R, Leonardi A, Minassi A, Perugino G. The SNAP-tag technology revised: an effective chemo-enzymatic approach by using a universal azide-based substrate. J Enzyme Inhib Med Chem. 2021;36(1):85-97. View Source
